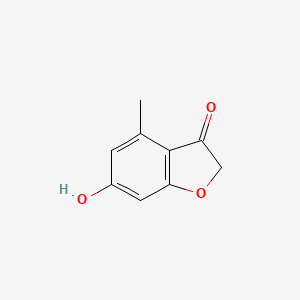

6-hydroxy-4-methyl-1-benzofuran-3(2H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-hydroxy-4-methyl-1-benzofuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c1-5-2-6(10)3-8-9(5)7(11)4-12-8/h2-3,10H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JANZWCJQQFVOPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1C(=O)CO2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10429061 | |

| Record name | 6-hydroxy-4-methyl-1-benzofuran-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10429061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21861-32-5 | |

| Record name | 6-hydroxy-4-methyl-1-benzofuran-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10429061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-hydroxy-4-methyl-2,3-dihydro-1-benzofuran-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-hydroxy-4-methyl-1-benzofuran-3(2H)-one: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of 6-hydroxy-4-methyl-1-benzofuran-3(2H)-one. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the utility of this versatile benzofuranone core structure.

Introduction: The Significance of the Benzofuranone Scaffold

Benzofuranones are a class of heterocyclic compounds that form the core structure of numerous natural products and pharmacologically active molecules.[1] Their inherent biological activities and their utility as synthetic intermediates have established them as a privileged scaffold in medicinal chemistry. This compound, also known as 6-hydroxy-4-methyl-coumaranone, is a prominent member of this family. Its structure features a benzofuranone core with a hydroxyl group at the 6-position and a methyl group at the 4-position of the benzene ring.[1] The "(2H)" designation signifies the saturation of the furanone ring at the 2-position, resulting in a ketone at the 3-position, a key site for chemical derivatization.[1] This unique arrangement of functional groups makes it a valuable building block for the synthesis of more complex bioactive compounds.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₈O₃ | [2] |

| Molecular Weight | 164.16 g/mol | [2] |

| IUPAC Name | 6-hydroxy-4-methyl-1-benzofuran-3-one | [2] |

| CAS Number | 21861-32-5 | [3] |

| Physical Form | Solid | [3] |

| Melting Point | 88 - 90 °C | [3] |

| Topological Polar Surface Area | 46.5 Ų | [2] |

| InChI | InChI=1S/C9H8O3/c1-5-2-6(10)3-8-9(5)7(11)4-12-8/h2-3,10H,4H2,1H3 | [2] |

| InChIKey | JANZWCJQQFVOPT-UHFFFAOYSA-N | [2] |

| SMILES | CC1=CC(=CC2=C1C(=O)CO2)O | [2] |

Synthesis of this compound: A Generalized Approach

The logical synthetic pathway would likely involve the following key steps, starting from a commercially available substituted phenol:

Caption: Generalized synthetic workflow for this compound.

Experimental Protocol (Generalized)

Step 1: Synthesis of (3-Methyl-5-hydroxyphenoxy)acetic acid (Intermediate C)

-

Reaction Setup: To a solution of 3-methyl-5-hydroxyphenol (1.0 eq) in a suitable solvent such as water or ethanol, add a strong base like sodium hydroxide (2.0-2.2 eq) portion-wise at room temperature.

-

Addition of Reagent: To the resulting solution, add a solution of chloroacetic acid (1.0-1.2 eq) in water dropwise, maintaining the temperature below 30°C.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for several hours or until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, acidify the reaction mixture with a mineral acid (e.g., HCl) to a pH of approximately 2-3. The precipitated product, (3-methyl-5-hydroxyphenoxy)acetic acid, can be collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Intramolecular Cyclization to this compound (Final Product E)

-

Reaction Setup: Place the dried (3-methyl-5-hydroxyphenoxy)acetic acid (1.0 eq) in a reaction vessel equipped with a mechanical stirrer.

-

Addition of Cyclizing Agent: Add a dehydrating and cyclizing agent such as polyphosphoric acid (PPA) or Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) in excess.

-

Heating and Monitoring: Heat the reaction mixture with stirring to a temperature typically ranging from 80 to 120°C. Monitor the progress of the reaction by TLC.

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice. The crude product will precipitate out and can be collected by filtration. The solid is then washed with water until neutral and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the furanone ring, the methyl protons, and the hydroxyl proton. The aromatic protons would likely appear as distinct signals in the aromatic region (δ 6.5-7.5 ppm). The methylene protons (-CH₂-) at the 2-position would likely appear as a singlet around δ 4.5-5.0 ppm. The methyl protons (-CH₃) would be observed as a singlet in the upfield region (δ 2.0-2.5 ppm), and the phenolic hydroxyl proton (-OH) would appear as a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbon (C=O) of the ketone group (δ 190-200 ppm), the aromatic carbons, the methylene carbon, and the methyl carbon.

-

FT-IR: The infrared spectrum would be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching of the ketone, typically in the range of 1700-1730 cm⁻¹. A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl (-OH) group. Characteristic C-O stretching bands for the ether linkage and aromatic C-H and C=C stretching vibrations would also be present.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 164.16). The fragmentation pattern would likely involve the loss of small molecules such as CO, providing further structural information.[7]

Chemical Reactivity and Synthetic Utility

The chemical reactivity of this compound is dictated by its key functional groups: the ketone at the 3-position and the phenolic hydroxyl group at the 6-position.

Reactions at the Ketone Group

The ketone at the C3 position is a primary site for chemical modification and can participate in a variety of reactions, including:

-

Condensation Reactions: It can undergo condensation reactions with aldehydes and other carbonyl compounds to form α,β-unsaturated systems. For instance, the condensation with aromatic aldehydes in the presence of a base or acid catalyst yields aurone derivatives (2-benzylidenebenzofuran-3(2H)-ones), a class of compounds known for their biological activities.

-

Nucleophilic Addition: The carbonyl group is susceptible to nucleophilic attack, allowing for the introduction of various substituents at the C3 position.

-

Reduction: The ketone can be reduced to the corresponding secondary alcohol using reducing agents like sodium borohydride.

Reactions Involving the Phenolic Hydroxyl Group

The hydroxyl group at the C6 position can undergo reactions typical of phenols:

-

O-Alkylation and O-Acylation: The hydroxyl group can be readily alkylated or acylated to form ethers and esters, respectively. This modification can be used to alter the compound's solubility, lipophilicity, and biological activity.

-

Electrophilic Aromatic Substitution: The hydroxyl group is an activating group and can direct electrophilic substitution on the aromatic ring, although the positions of substitution will also be influenced by the other substituents.

The dual reactivity of this compound makes it a versatile intermediate for the synthesis of a diverse range of derivatives with potential applications in drug discovery.

Biological Activity and Potential Applications

While the biological activity of this compound itself is not extensively documented, the benzofuranone scaffold is present in many compounds with significant biological properties. Derivatives of this core structure have shown promise in various therapeutic areas.

-

Antimicrobial Agents: This core structure has been utilized as a precursor for the synthesis of thiazole-containing compounds that have demonstrated antimicrobial properties.[1]

-

Enzyme Inhibition: Derivatives of the closely related 6-hydroxybenzofuran scaffold have been investigated as potent inhibitors of various enzymes, including MAP kinase-interacting kinases (Mnks), which are implicated in cancer.[1] The strategic placement of the hydroxyl and methyl groups provides a scaffold that can be further elaborated to produce potent and selective inhibitors for specific biological targets.

The following diagram illustrates a hypothetical signaling pathway that could be targeted by derivatives of this compound, based on the known activities of related compounds.

Caption: Hypothetical mechanism of action for a bioactive derivative.

Safety and Handling

Based on available safety data, this compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, is harmful if inhaled, and may cause respiratory irritation.[2] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable heterocyclic compound with a versatile chemical structure. Its physicochemical properties, coupled with the reactivity of its ketone and hydroxyl functional groups, make it an important building block in synthetic organic and medicinal chemistry. While further research is needed to fully elucidate the biological activities of the parent compound, its derivatives have already shown significant potential as antimicrobial agents and enzyme inhibitors. This technical guide provides a foundational understanding of this compound, which will be beneficial for researchers aiming to explore its potential in the development of novel therapeutic agents and other advanced materials.

References

- 1. This compound | 21861-32-5 | Benchchem [benchchem.com]

- 2. 6-Hydroxy-4-methyl-2,3-dihydro-1-benzofuran-3-one | C9H8O3 | CID 8073277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 21861-32-5 [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Synthesis, spectral analysis, quantum studies, NLO, and thermodynamic properties of the novel 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine (HMBPP) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. (2Z)-4,6-dihydroxy-2-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-1-benzofuran-3-one | C17H14O7 | CID 6476406 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Benzofuranone Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to the Mechanistic Landscape of 6-hydroxy-4-methyl-1-benzofuran-3(2H)-one and its Derivatives

Benzofuran derivatives, both natural and synthetic, represent a privileged class of heterocyclic compounds that are foundational to medicinal chemistry.[1] Their versatile structures have led to a broad spectrum of documented biological activities, including anti-tumor, antimicrobial, antioxidant, and anti-inflammatory properties.[2] Within this extensive family, this compound, also known as 6-hydroxy-4-methyl-coumaranone, emerges not as an end-point therapeutic agent itself, but as a pivotal intermediate—a core structural scaffold ripe for chemical elaboration.[3]

This guide provides a detailed exploration of the mechanistic potential stemming from this specific benzofuranone core. We will dissect its inherent chemical reactivity and then delve into the diverse mechanisms of action exhibited by its derivatives. The narrative is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how this foundational molecule serves as a launchpad for creating novel, potent, and selective bioactive compounds. We will move from the core moiety's synthetic utility to the specific cellular and molecular targets of its elaborated forms, supported by detailed experimental protocols and data visualization.

Part 1: The Core Moiety: Physicochemical Properties and Synthetic Utility

The structure of this compound is defined by a fused benzene and furanone ring system. The "(2H)" designation signifies saturation at the 2-position, creating a critical ketone functional group at the 3-position.[3] This ketone, along with the phenolic hydroxyl group at the 6-position, are the primary sites for chemical modification, making the molecule an exceptionally versatile building block in synthetic medicinal chemistry.[3]

The strategic placement of these functional groups allows for the synthesis of a wide array of derivatives. The C3 ketone is reactive and can readily participate in condensation reactions, while the C6 hydroxyl group can be etherified, esterified, or can influence the molecule's electronic properties and its interactions with biological targets.[3] This inherent reactivity has been leveraged to produce derivatives with significant and varied biological activities.

Caption: Key reactive sites on the this compound scaffold.

Part 2: Mechanisms of Action of Key Derivatives

The true "mechanism of action" associated with this compound is revealed through the biological activities of the compounds synthesized from it. Below, we explore the primary therapeutic areas and molecular pathways targeted by its derivatives.

Antimicrobial Activity: Targeting N-Myristoyltransferase

A prominent application of the core scaffold is in the development of novel antimicrobial agents. By utilizing the reactive C3 ketone, researchers have synthesized a series of 1,3-thiazole derivatives.[4]

Molecular Mechanism: Molecular docking studies of these derivatives have indicated a potential inhibitory action against N-myristoyltransferase (NMT).[4] NMT is a crucial enzyme in fungi and bacteria that catalyzes the attachment of myristate, a C14 fatty acid, to the N-terminal glycine of a subset of proteins. This myristoylation is essential for protein-membrane interactions and signal transduction. Inhibition of NMT disrupts these fundamental cellular processes, leading to microbial cell death. The benzofuranone-thiazole hybrids are hypothesized to fit within the active site of NMT, blocking its catalytic function.

Caption: Hypothesized antimicrobial mechanism via NMT inhibition.

Anti-inflammatory Effects: Modulation of Nitric Oxide and Cyclooxygenase Pathways

Benzofuran derivatives have consistently demonstrated significant anti-inflammatory properties.[5][6] The mechanisms often converge on the inhibition of key inflammatory mediators.

Molecular Mechanism:

-

Inhibition of Nitric Oxide (NO) Production: In inflammatory conditions, macrophages are stimulated (e.g., by lipopolysaccharide, LPS) to produce large amounts of nitric oxide via the inducible nitric oxide synthase (iNOS) enzyme.[7] Excessive NO is a pro-inflammatory molecule that contributes to tissue damage. Several benzofuran derivatives have been shown to potently inhibit NO release from stimulated macrophages, with some compounds showing IC50 values as low as 16.5 µM.[7] This suggests the compounds may interfere with the iNOS enzyme directly or with the upstream signaling cascade (e.g., NF-κB) that leads to its expression.

-

Cyclooxygenase-2 (COX-2) Inhibition: The benzofuran moiety is considered an isostere of indole, a core component of many non-steroidal anti-inflammatory drugs (NSAIDs).[6] Docking studies on related benzofuran structures have shown favorable interactions with the active site of COX-2, the enzyme responsible for producing pro-inflammatory prostaglandins.[8] This suggests that derivatives of this compound could be developed as selective COX-2 inhibitors, potentially offering anti-inflammatory efficacy with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.

Caption: Anti-inflammatory action via inhibition of the iNOS pathway.

Antioxidant Activity: Radical Scavenging

The phenolic hydroxyl group is a well-established pharmacophore for antioxidant activity. Benzofuran derivatives leverage this feature effectively.

Molecular Mechanism: Antioxidants function by donating a hydrogen atom or an electron to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are byproducts of cellular metabolism that can cause oxidative damage to lipids, proteins, and DNA.[9] The C6-hydroxyl group on the benzofuran ring is critical for this activity. It has been reported that the benzofuran skeleton can lead to increased antioxidant activity compared to the chroman skeleton found in Vitamin E.[10] This radical-scavenging ability can prevent the initiation of damaging chain reactions, contributing to the anti-inflammatory and cytoprotective effects of these compounds.[9]

Part 3: Experimental Protocols and Methodologies

To translate theoretical mechanisms into actionable research, robust and validated experimental protocols are essential. The following methodologies represent standard approaches for evaluating the bioactivities of derivatives synthesized from the this compound scaffold.

Protocol 1: In Vitro Nitric Oxide (NO) Production Inhibition Assay

This protocol is designed to quantify the anti-inflammatory potential of test compounds by measuring their ability to inhibit NO production in LPS-stimulated murine macrophages (RAW 264.7). The causality is clear: a reduction in NO indicates interference with the inflammatory cascade.

Methodology:

-

Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test benzofuran derivatives in DMEM. Pre-treat the adherent cells with various concentrations of the test compounds for 2 hours. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., a known iNOS inhibitor like L-NAME).

-

Inflammatory Stimulation: After pre-treatment, stimulate the cells by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control group.

-

Incubation: Incubate the plate for 24 hours at 37°C.

-

NO Measurement (Griess Assay):

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate for another 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis: Calculate the concentration of nitrite (a stable product of NO) by comparing the absorbance values to a standard curve generated with sodium nitrite. Determine the IC50 value (the concentration of compound that inhibits 50% of NO production).

-

Self-Validation (Cytotoxicity Assay): Concurrently, perform an MTT or similar cell viability assay on a parallel plate treated identically but without LPS stimulation to ensure that the observed decrease in NO is not due to compound-induced cell death.[7]

Protocol 2: Molecular Docking Workflow for Target Identification

This computational protocol outlines the steps to predict the binding affinity and mode of a synthesized derivative to a protein target, such as NMT or COX-2. This provides a structural hypothesis for the observed biological activity.

Methodology:

-

Protein Preparation:

-

Obtain the 3D crystal structure of the target protein (e.g., NMT) from the Protein Data Bank (PDB).

-

Prepare the protein using software like AutoDock Tools or Schrödinger Maestro: remove water molecules, add polar hydrogens, and assign charges.

-

-

Ligand Preparation:

-

Draw the 2D structure of the benzofuran derivative and convert it to a 3D structure.

-

Perform energy minimization using a suitable force field (e.g., MMFF94).

-

-

Grid Generation: Define the active site (binding pocket) on the protein. A grid box is generated that encompasses this site, where the docking algorithm will search for favorable ligand conformations.

-

Docking Simulation: Run the docking algorithm (e.g., AutoDock Vina). The software will systematically place the flexible ligand into the rigid protein active site, exploring various conformations and orientations.

-

Scoring and Analysis:

-

The program will output a series of binding poses ranked by a scoring function, which estimates the binding free energy (e.g., in kcal/mol). Lower scores indicate more favorable binding.

-

Visualize the top-ranked pose to analyze the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the active site. This analysis provides the rationale for the compound's inhibitory potential.[4]

-

Part 4: Data Presentation

Quantitative data from bioassays should be summarized for clear interpretation and comparison.

Table 1: Representative Bioactivity Data for Benzofuranone Derivatives

| Compound ID | Derivative Class | Target Assay | Endpoint | Result | Reference |

| BF-THZ-01 | Thiazole | Antimicrobial (M. luteus) | MIC | 31.25 µg/mL | [4] |

| AZA-BF-01 | Aza-benzofuran | Anti-inflammatory (NO Inhibition) | IC50 | 17.3 µM | [7] |

| AZA-BF-02 | Aza-benzofuran | Anti-inflammatory (NO Inhibition) | IC50 | 16.5 µM | [7] |

| BF-PIP-16 | N-aryl piperazine | Anti-inflammatory (NO Inhibition) | IC50 | 5.28 µM | [5] |

| BF-PIP-16 | Anticancer (A549 Lung Cancer) | Cytotoxicity | IC50 | 0.12 µM | [5] |

Note: Data is representative of activities reported for various benzofuran derivatives and illustrates the potential of compounds derived from this class.

Conclusion and Future Directions

This compound is a quintessential example of a molecular scaffold whose value is realized through the ingenuity of medicinal chemistry. While the core molecule itself is not a defined therapeutic, its strategic functional groups provide a robust platform for developing derivatives with highly potent and specific mechanisms of action. The research clearly indicates that derivatives can be tailored to target distinct molecular pathways involved in microbial infections, inflammation, and cancer.[4][5][11]

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: Systematically modifying the substituents on the benzofuran ring and the elaborated moieties to optimize potency and selectivity for specific targets like NMT or COX-2.

-

Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of the most promising derivatives to assess their drug-like potential.

-

In Vivo Efficacy: Progressing lead compounds from in vitro assays to in vivo animal models of infection, inflammation, or cancer to validate their therapeutic efficacy.

By understanding the foundational chemistry of this compound and the diverse biological roles of its derivatives, researchers are well-equipped to continue innovating and developing the next generation of benzofuran-based therapeutics.

References

- 1. ijsdr.org [ijsdr.org]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. This compound | 21861-32-5 | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Design, Synthesis, and Biological Evaluation of Novel Benzofuran Derivatives Bearing N-Aryl Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. semanticscholar.org [semanticscholar.org]

- 9. article.scholarena.com [article.scholarena.com]

- 10. New Benzofuran Derivatives as an Antioxidant Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of 6-hydroxy-4-methyl-1-benzofuran-3(2H)-one in the Development of Novel Bioactive Agents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the synthesis and biological significance of 6-hydroxy-4-methyl-1-benzofuran-3(2H)-one, a key heterocyclic scaffold in medicinal chemistry. While direct biological activity data for this specific compound remains limited in publicly accessible literature, its strategic importance lies in its role as a versatile intermediate for the synthesis of a diverse array of pharmacologically active derivatives. This document provides a comprehensive overview of its synthesis, characterization, and its utility in generating derivatives with proven antimicrobial properties. Furthermore, we will explore the inferred potential for antioxidant and anticancer activities based on the well-established bioactivities of the broader benzofuran class of compounds. Detailed experimental protocols for synthesis and antimicrobial evaluation are provided to enable researchers to further explore the therapeutic potential of this scaffold.

Introduction: The Benzofuran Scaffold in Medicinal Chemistry

Benzofuran derivatives are a prominent class of heterocyclic compounds ubiquitously found in nature and synthetic chemistry.[1] The fusion of a benzene ring with a furan ring creates a privileged structure that imparts a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[2][3] The versatile nature of the benzofuran nucleus allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile. This has led to the development of numerous benzofuran-containing drugs and clinical candidates.[4]

Within this important class of compounds, this compound, also known as 6-hydroxy-4-methyl-coumaranone, serves as a crucial building block.[5] Its structure, featuring a reactive ketone group at the C3 position and a phenolic hydroxyl group at the C6 position, makes it an ideal starting material for the synthesis of more complex molecules with enhanced biological activities.[5]

Synthesis of the Core Scaffold: this compound

The synthesis of the this compound core is a critical first step in the exploration of its derivative library. A common and effective method involves the intramolecular cyclization of a suitably substituted precursor.

Synthetic Pathway Overview

A prevalent synthetic route involves the reaction of an ortho-hydroxy-alpha-aminosulfone with a suitable cyclizing agent. While various methods exist for the synthesis of benzofuranones, a tandem cyclization reaction mediated by a catalyst such as DMAP (4-Dimethylaminopyridine) offers an efficient approach.[6]

Start [label="Starting Materials\n(e.g., Substituted Phenol and α-halo-ketone)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step1 [label="Step 1: Condensation Reaction"]; Intermediate [label="Intermediate Formation\n(e.g., α-aryloxy-ketone)"]; Step2 [label="Step 2: Intramolecular Cyclization\n(e.g., Acid or Base Catalyzed)"]; Product [label="this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Step1; Step1 -> Intermediate; Intermediate -> Step2; Step2 -> Product; }

General synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of this compound

-

Materials: Substituted salicylaldehyde, α-haloketone (e.g., chloroacetone), triethylamine, and a suitable solvent (e.g., acetone or DMF).

-

Step 1: O-Alkylation: To a solution of the substituted salicylaldehyde in the chosen solvent, add triethylamine as a base. Stir the mixture at room temperature, and then add the α-haloketone dropwise. The reaction is typically heated to reflux and monitored by thin-layer chromatography (TLC) until completion.

-

Step 2: Intramolecular Cyclization: Once the O-alkylation is complete, the reaction mixture is cooled. A cyclizing agent, such as a stronger base (e.g., potassium carbonate) or an acid catalyst, is added to promote the intramolecular aldol condensation. The mixture is then heated again until the cyclization is complete, as indicated by TLC.

-

Work-up and Purification: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to yield pure this compound.

Biological Activity Profile of this compound Derivatives

The true potential of this compound is realized through the biological activities of its derivatives. The core scaffold provides a template for the introduction of various pharmacophores, leading to compounds with significant therapeutic promise.

Antimicrobial and Antifungal Activity

A notable study has demonstrated the potent antimicrobial and antifungal activities of 2,4-disubstituted 1,3-thiazole derivatives synthesized from a 6-hydroxybenzofuran-3(2H)-one core.[7] This highlights the value of the core molecule as a starting point for generating novel antimicrobial agents.

Start [label="6-hydroxybenzofuran-3(2H)-one\nCore Scaffold", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Synthesis [label="Synthesis of Thiazole Derivatives"]; Screening [label="Antimicrobial Screening\n(Bacteria and Fungi)"]; Active_Compounds [label="Identification of Active Compounds\n(e.g., Fluoro, Bromo, Hydrogen Substituents)"]; Docking [label="Molecular Docking Studies\n(Target Identification, e.g., NMT)"]; Lead_Optimization [label="Lead Optimization", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Synthesis; Synthesis -> Screening; Screening -> Active_Compounds; Active_Compounds -> Docking; Docking -> Lead_Optimization; }

Workflow for antimicrobial drug discovery using the benzofuranone scaffold.

Thirteen novel 6-hydroxybenzofuran-3(2H)-one based 2,4-disubstituted 1,3-thiazoles were synthesized and evaluated for their antimicrobial properties.[7] The key findings from this research include:

-

Potent Antifungal Activity: One derivative, in particular, exhibited very strong activity against Candida albicans and Candida parapsilosis, with Minimum Inhibitory Concentration (MIC) values ranging from 1.95 to 7.81 µg/ml.[7] Several other derivatives also showed good antifungal activity.[7]

-

Broad-Spectrum Antibacterial Activity: A derivative with a specific substitution pattern demonstrated a wide spectrum of antibacterial activity, particularly against Staphylococcus epidermidis, Micrococcus luteus, and Bacillus subtilis, with MIC values between 31.25 and 62.5 µg/ml.[7]

-

Structure-Activity Relationship (SAR): The presence of fluorine, bromine, and hydrogen substituents on the phenyl ring of the thiazole moiety was found to be crucial for the antimicrobial activity.[7]

-

Mechanism of Action: Molecular docking studies suggested that the antimicrobial activity of these compounds may be attributed to the inhibition of N-myristoyltransferase (NMT), a vital enzyme in fungi and protozoa.[7]

Table 1: Antimicrobial Activity of Selected 6-hydroxybenzofuran-3(2H)-one Thiazole Derivatives

| Compound ID | Substituent | Target Organism | MIC (µg/ml) | Reference |

| 3c | - | Candida albicans ATCC 10231 | 1.95 - 7.81 | [7] |

| 3c | - | Candida parapsilosis ATCC 22019 | 1.95 - 7.81 | [7] |

| 3a, 3b | - | Fungi | Good Activity | [7] |

| 3f | - | Staphylococcus epidermidis ATCC 12228 | 31.25 - 62.5 | [7] |

| 3f | - | Micrococcus luteus ATCC 10240 | 31.25 - 62.5 | [7] |

| 3f | - | Bacillus subtilis ATCC 6633 | 31.25 - 62.5 | [7] |

-

Microorganism Preparation: Prepare standardized inoculums of the test bacteria and fungi in their respective growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Compound Preparation: Prepare serial dilutions of the test compounds in the appropriate broth.

-

Inoculation: In a 96-well microtiter plate, add the microbial inoculum to each well containing the serially diluted compounds. Include positive controls (microbes with media and no compound) and negative controls (media only).

-

Incubation: Incubate the plates at the optimal temperature for the growth of the microorganisms (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 24-48 hours).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Inferred Antioxidant Potential

Numerous studies on other hydroxylated benzofuran derivatives have demonstrated significant antioxidant activity.[9][10] The transformation of a chroman skeleton to a benzofuran skeleton has been reported to increase antioxidant activity.[9] This suggests that this compound and its derivatives are promising candidates for evaluation as antioxidant agents.

The antioxidant activity of phenolic benzofurans is primarily attributed to their ability to donate a hydrogen atom from the hydroxyl group to a free radical, thereby neutralizing it. The resulting benzofuranoxyl radical is stabilized by resonance, making the parent molecule an effective radical scavenger.

Benzofuranol [label="this compound\n(Ar-OH)"]; FreeRadical [label="Free Radical (R•)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; HAT [label="Hydrogen Atom Transfer (HAT)"]; Benzofuranoxyl [label="Benzofuranoxyl Radical (Ar-O•)\n(Stabilized by Resonance)"]; NeutralizedRadical [label="Neutralized Radical (RH)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Benzofuranol -> HAT; FreeRadical -> HAT; HAT -> Benzofuranoxyl; HAT -> NeutralizedRadical; }

Proposed hydrogen atom transfer (HAT) mechanism for antioxidant activity.

-

Reagent Preparation: Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Assay Procedure: In a 96-well plate, add different concentrations of the test compound to the DPPH solution. A control containing only DPPH and methanol is also prepared.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the solutions at a specific wavelength (e.g., 517 nm) using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100. The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can then be determined.

Inferred Anticancer Potential

The benzofuran scaffold is a well-established pharmacophore in the design of anticancer agents.[4][11] Numerous synthetic and naturally occurring benzofuran derivatives have demonstrated potent cytotoxic activity against a variety of cancer cell lines.[12][13] The mechanisms of action are diverse and include the inhibition of key signaling pathways, such as the mTOR pathway, and the induction of apoptosis.[13][14]

Given the proven anticancer potential of the broader benzofuran class, it is highly probable that derivatives of this compound could exhibit significant antiproliferative activity. The core structure provides a foundation for the development of novel anticancer agents with potentially improved efficacy and selectivity.

Based on the literature for related benzofuran compounds, potential anticancer mechanisms for derivatives of this compound could include:

-

Inhibition of Protein Kinases: Many benzofuran derivatives act as inhibitors of protein kinases that are crucial for cancer cell proliferation and survival, such as mTOR.[13][14]

-

Induction of Apoptosis: These compounds can trigger programmed cell death in cancer cells through various intrinsic and extrinsic pathways.

-

Cell Cycle Arrest: They may cause cell cycle arrest at different phases (e.g., G2/M), preventing cancer cells from dividing.

-

Inhibition of Angiogenesis: Some benzofuran derivatives have been shown to inhibit the formation of new blood vessels that are essential for tumor growth.

-

Cell Culture: Culture human cancer cell lines in appropriate media and conditions.

-

Cell Seeding: Seed the cells in a 96-well plate at a specific density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm).

-

Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined from the dose-response curve.

Conclusion and Future Directions

This compound is a valuable and versatile scaffold in medicinal chemistry. While direct evidence of its own biological activity is sparse, its utility as a synthetic intermediate for generating potent antimicrobial agents is well-documented. The structural features of this core molecule, particularly the phenolic hydroxyl group, strongly suggest a high potential for antioxidant activity. Furthermore, the extensive literature on the anticancer properties of benzofuran derivatives provides a compelling rationale for exploring the antiproliferative effects of novel compounds derived from this scaffold.

Future research should focus on:

-

The synthesis and biological evaluation of a broader library of derivatives of this compound to establish a comprehensive structure-activity relationship.

-

Direct experimental validation of the antioxidant properties of the core molecule and its derivatives.

-

Screening of new derivatives for their cytotoxic effects against a panel of human cancer cell lines and elucidation of their mechanisms of action.

By leveraging the synthetic accessibility and the inherent biological potential of the this compound scaffold, researchers are well-positioned to develop novel and effective therapeutic agents to address unmet medical needs in infectious diseases, oxidative stress-related disorders, and oncology.

References

- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. scienceopen.com [scienceopen.com]

- 3. jopcr.com [jopcr.com]

- 4. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]

- 5. This compound | 21861-32-5 | Benchchem [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. article.scholarena.com [article.scholarena.com]

- 9. New Benzofuran Derivatives as an Antioxidant Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In Vitro Evaluation of the Antioxidant Capacity of 3,3-Disubstituted-3H-benzofuran-2-one Derivatives in a Cellular Model of Neurodegeneration [mdpi.com]

- 11. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Unlocking the Therapeutic Potential of 6-hydroxy-4-methyl-1-benzofuran-3(2H)-one: A Technical Guide to Target Identification and Validation

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The benzofuranone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer effects.[1][2][3] This technical guide focuses on a specific derivative, 6-hydroxy-4-methyl-1-benzofuran-3(2H)-one, providing a strategic framework for the identification and validation of its potential therapeutic targets. While direct studies on this particular molecule are nascent, this document synthesizes data from structurally related benzofuranones to propose high-probability target classes. We present the scientific rationale for investigating key pathways and offer detailed, field-proven experimental protocols to empower researchers in their drug discovery efforts. This guide is structured to serve as a practical roadmap, from initial hypothesis generation to definitive target validation.

Introduction to this compound

This compound is a small molecule characterized by a benzofuranone core, a hydroxyl group at the 6-position, and a methyl group at the 4-position.[4][5] The phenolic hydroxyl group is a critical feature, suggesting potential for antioxidant activity through free radical scavenging, while the overall structure is analogous to compounds known to possess anti-inflammatory and enzyme-inhibitory properties.[6][7] Given the rich pharmacology of the benzofuranone class, a systematic investigation into the molecular targets of this specific compound is warranted to unlock its therapeutic potential.

This guide will explore four primary areas of investigation based on the established bioactivities of related compounds:

-

Anti-inflammatory Targets: Focusing on key enzymes and signaling pathways in inflammation.

-

Anticancer Targets: Investigating protein kinases and epigenetic modulators.

-

Antimicrobial Targets: Proposing strategies to identify essential microbial enzymes.

-

General Target Identification: Outlining unbiased approaches to discover novel binding partners.

Potential Therapeutic Area: Inflammation and Pain

The anti-inflammatory activity of benzofuranone derivatives is well-documented.[8][9][10] The mechanisms often involve the modulation of enzymatic activity in the arachidonic acid cascade or interference with pro-inflammatory signaling pathways.

Proposed Target: Cyclooxygenase (COX) Enzymes

Scientific Rationale: Cyclooxygenase (COX-1 and COX-2) enzymes are central to the inflammatory process, catalyzing the conversion of arachidonic acid to prostaglandins. Inhibition of these enzymes is a clinically validated strategy for treating pain and inflammation. Several benzofuran-based molecules have been shown to be potent and selective COX inhibitors.[4][11][12] The structural features of this compound make it a plausible candidate for interaction with the active site of COX enzymes.

Experimental Validation Workflow:

Caption: Workflow for validating COX enzyme inhibition.

Protocol 2.1: In Vitro COX-1/COX-2 Inhibition Assay

This protocol outlines a colorimetric assay to determine the half-maximal inhibitory concentration (IC50) of the test compound against purified COX-1 and COX-2 enzymes.

Materials:

-

Purified ovine COX-1 and human recombinant COX-2 enzymes.

-

Arachidonic acid (substrate).

-

N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD).

-

Heme.

-

Assay buffer (e.g., Tris-HCl).

-

Test compound (this compound).

-

Reference inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2).

-

96-well microplate reader.

Methodology:

-

Reagent Preparation: Prepare assay buffer containing heme and the enzyme (COX-1 or COX-2).

-

Compound Incubation: In a 96-well plate, add the assay buffer, followed by various concentrations of the test compound or reference inhibitor.

-

Enzyme Addition: Add the respective COX enzyme to each well and incubate for a pre-determined time (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid and the colorimetric substrate (TMPD).

-

Data Acquisition: Immediately measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader.

-

Data Analysis: Calculate the rate of reaction for each concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[1][13]

Proposed Target: 5-Lipoxygenase (5-LOX)

Scientific Rationale: 5-LOX is another key enzyme in the arachidonic acid pathway, responsible for producing leukotrienes, which are potent inflammatory mediators. Benzofuran derivatives have been identified as 5-LOX inhibitors, suggesting this as a potential target.[7][9][14] Inhibition of 5-LOX represents a complementary anti-inflammatory strategy to COX inhibition.

Protocol 2.2: 5-LOX Inhibition Assay

This spectrophotometric assay measures the ability of the test compound to inhibit the activity of 5-LOX from a cellular source.

Materials:

-

Rat basophilic leukemia (RBL-1) cell lysate or purified 5-LOX.

-

Arachidonic acid.

-

Assay buffer.

-

Test compound.

-

Reference inhibitor (e.g., Zileuton).

-

UV-Vis spectrophotometer.

Methodology:

-

Enzyme Preparation: Prepare a cytosolic fraction from RBL-1 cells containing 5-LOX activity.

-

Incubation: Pre-incubate the enzyme preparation with various concentrations of the test compound or reference inhibitor at 37°C.

-

Reaction Initiation: Start the reaction by adding arachidonic acid.

-

Measurement: Monitor the formation of the conjugated diene products by measuring the increase in absorbance at 234 nm.

-

Analysis: Calculate the IC50 value as described in Protocol 2.1.

Proposed Target Pathway: NF-κB Signaling

Scientific Rationale: The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and COX-2. Inhibition of the NF-κB pathway is a major therapeutic goal. Some benzofuran compounds have been shown to suppress NF-κB activation.[4]

Experimental Validation Workflow:

Caption: Workflow for validating NF-κB pathway inhibition.

Protocol 2.3: Western Blot Analysis of NF-κB Activation

This protocol details the use of Western blotting to assess the phosphorylation status of key proteins in the NF-κB signaling cascade.

Materials:

-

Macrophage cell line (e.g., RAW 264.7).

-

Lipopolysaccharide (LPS) to stimulate inflammation.

-

Test compound.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Primary antibodies against phospho-IκBα, total IκBα, phospho-p65, total p65, and a loading control (e.g., β-actin).

-

HRP-conjugated secondary antibodies.

-

SDS-PAGE equipment and reagents.

-

Western blotting membranes and transfer apparatus.

-

Chemiluminescent substrate and imaging system.

Methodology:

-

Cell Treatment: Culture RAW 264.7 cells and pre-treat with various concentrations of the test compound for 1 hour. Subsequently, stimulate with LPS (e.g., 1 µg/mL) for a short duration (e.g., 15-30 minutes).

-

Cell Lysis: Wash the cells with cold PBS and lyse them using ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a nitrocellulose or PVDF membrane.[15][16]

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane overnight at 4°C with the desired primary antibodies.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels to determine the effect of the compound on NF-κB pathway activation.[17][18]

Potential Therapeutic Area: Oncology

Benzofuran scaffolds are present in numerous compounds with demonstrated anticancer activity.[19][20][21][22][23] Their mechanisms of action are diverse, often involving the inhibition of protein kinases that are critical for cancer cell proliferation and survival.

Proposed Target Class: Protein Kinases (e.g., PI3K, Akt, mTOR, ROCK)

Scientific Rationale: Protein kinases are frequently dysregulated in cancer, making them attractive therapeutic targets.[24][25] Benzofuran and benzofuranone derivatives have been successfully developed as inhibitors of various kinases, including PI3K, mTOR, and ROCK.[26][27][28][29] The planar benzofuranone ring system can effectively occupy the ATP-binding pocket of many kinases.

Protocol 3.1: Kinase Inhibition Assay Panel

A cost-effective and high-throughput method is to screen the compound against a commercial panel of purified protein kinases.

Methodology:

-

Select a Kinase Panel: Choose a commercially available kinase profiling service that includes key oncology targets such as PI3K isoforms, Akt, mTOR, and ROCK.

-

Submit Compound: Provide the test compound at one or more concentrations (e.g., 1 µM and 10 µM).

-

Data Interpretation: The service will provide data on the percentage of inhibition for each kinase in the panel. Potent inhibition of specific kinases identifies them as high-priority targets for further validation.

-

Follow-up: For promising hits, perform full IC50 determination using a dedicated in vitro kinase assay, similar in principle to Protocol 2.1 but using a specific peptide substrate and measuring phosphorylation (e.g., via radioactivity, fluorescence, or luminescence).[30]

Table 1: Representative Protein Kinases Implicated in Cancer and Targeted by Benzofuran-like Scaffolds

| Kinase Target | Role in Cancer | Rationale for Investigation | Reference |

| PI3Kα | Cell growth, proliferation, survival | Frequently mutated in various cancers; benzofuran-3-ones are known inhibitors. | [29] |

| mTOR | Cell growth, protein synthesis | Central regulator of cell metabolism; dual PI3K/mTOR inhibitors are clinically relevant. | [29] |

| Akt | Survival, proliferation, anti-apoptosis | Key downstream effector of PI3K signaling. | [26] |

| ROCK | Cell motility, invasion, metastasis | Implicated in the metastatic cascade; benzofuran derivatives identified as ROCK inhibitors. | [26][27] |

General and Unbiased Target Identification Strategies

When the therapeutic target of a bioactive compound is unknown, unbiased methods are required. These techniques identify molecular binding partners directly from the cellular proteome.

Strategy: Affinity Chromatography coupled with Mass Spectrometry (AC-MS)

Scientific Rationale: This classic and powerful technique involves immobilizing the bioactive compound ("bait") on a solid support to "fish" for its binding partners ("prey") from a cell lysate. The captured proteins are then identified by mass spectrometry.[6][31][32][33]

Experimental Workflow:

Caption: Workflow for AC-MS based target identification.

Protocol 4.1: Affinity Chromatography Protocol Outline

-

Probe Synthesis: Synthesize a derivative of this compound that incorporates a linker arm terminating in a reactive group (e.g., amine, carboxyl) or a biotin tag. The linker position should be chosen carefully to minimize disruption of the compound's bioactivity.

-

Immobilization: Covalently attach the synthesized probe to an activated chromatography resin (e.g., NHS-activated sepharose).

-

Lysate Preparation: Prepare a native protein extract from a relevant cell line or tissue.

-

Affinity Pull-down: Incubate the cell lysate with the compound-conjugated resin. As a negative control, use resin that has been treated with the linker alone or a structurally similar but inactive compound.

-

Washing: Perform a series of washes with increasing stringency to remove proteins that bind non-specifically to the resin.

-

Elution: Elute the specifically bound proteins. This can be achieved by changing the pH, increasing the salt concentration, or, ideally, by competing with an excess of the free, non-immobilized compound.

-

Protein Identification: Separate the eluted proteins by SDS-PAGE. Excise unique bands that appear in the experimental lane but not the control lane. Digest the proteins with trypsin and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][34][35][36]

Strategy: Cellular Thermal Shift Assay (CETSA®)

Scientific Rationale: CETSA is a powerful in-cell technique to verify target engagement. It is based on the principle that when a small molecule binds to its protein target, it generally stabilizes the protein against heat-induced denaturation.[37][38][39] This change in thermal stability can be detected and quantified.

Protocol 4.2: CETSA for Target Validation

This protocol is used to confirm the interaction between the compound and a candidate protein identified through other means (e.g., AC-MS or hypothesis-driven approaches).

Materials:

-

Intact cells expressing the target protein.

-

Test compound.

-

PBS and lysis buffer.

-

PCR tubes or 96-well PCR plate.

-

Thermal cycler.

-

Equipment for protein detection (e.g., Western blot apparatus).

Methodology:

-

Cell Treatment: Treat intact cells with the test compound or a vehicle control (e.g., DMSO) and incubate to allow for cell entry and target binding.

-

Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures using a thermal cycler. This creates a "melt curve."

-

Lysis and Centrifugation: Lyse the cells (e.g., by freeze-thaw cycles) and centrifuge to pellet the aggregated, denatured proteins.

-

Detection: Collect the supernatant containing the soluble, non-denatured proteins. Analyze the amount of the target protein remaining in the supernatant at each temperature using Western blotting or another specific protein detection method.

-

Analysis: Plot the amount of soluble protein against temperature. A successful target engagement will result in a rightward shift of the melt curve for the compound-treated samples compared to the vehicle control, indicating thermal stabilization.[5][40]

Conclusion and Future Directions

This guide provides a foundational framework for elucidating the therapeutic targets of this compound. By leveraging the known pharmacology of the broader benzofuranone class, we have identified high-priority targets in inflammation and oncology. The detailed protocols for both hypothesis-driven validation (enzyme assays, Western blotting) and unbiased discovery (AC-MS, CETSA) equip researchers with the necessary tools to systematically explore the mechanism of action of this promising compound. Successful identification and validation of its molecular targets will be a critical step in advancing this compound through the drug discovery pipeline.

References

- 1. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The antihypersensitive and antiinflammatory activities of a benzofuranone derivative in different experimental models in mice: the importance of the protein kinase C pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - US [thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]

- 7. Pseudoperoxidase activity of 5-lipoxygenase stimulated by potent benzofuranol and N-hydroxyurea inhibitors of the lipoxygenase reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. lifesciences.danaher.com [lifesciences.danaher.com]

- 9. Inhibition of human leukocyte 5-lipoxygenase by a 4-hydroxybenzofuran, L-656,224. Evidence for enzyme reduction and inhibitor degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Spiroindolone analogues bearing benzofuran moiety as a selective cyclooxygenase COX-1 with TNF-α and IL-6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Visnagin and benzofuran scaffold-based molecules as selective cyclooxygenase-2 inhibitors with anti-inflammatory and analgesic properties: design, synthesis and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. superchemistryclasses.com [superchemistryclasses.com]

- 14. Synthesis and 5-lipoxygenase inhibitory activities of some novel 2-substituted 5-benzofuran hydroxamic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 16. Western blot protocol | Abcam [abcam.com]

- 17. benchchem.com [benchchem.com]

- 18. Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis | Bio-Techne [bio-techne.com]

- 19. researchgate.net [researchgate.net]

- 20. pubs.rsc.org [pubs.rsc.org]

- 21. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 22. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. Benzofuran Small Molecules as Potential Inhibitors of Human Protein Kinases. A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Benzofuran Small Molecules as Potential Inhibitors of Human Protein Kinases. A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Discovery of a benzofuran derivative (MBPTA) as a novel ROCK inhibitor that protects against MPP⁺-induced oxidative stress and cell death in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. Novel benzofuran-3-one indole inhibitors of PI3 kinase-alpha and the mammalian target of rapamycin: hit to lead studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. benchchem.com [benchchem.com]

- 31. Affinity-based target identification for bioactive small molecules - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 32. drugtargetreview.com [drugtargetreview.com]

- 33. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 34. krssltd.com [krssltd.com]

- 35. Advances in high‐throughput mass spectrometry in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 36. researchgate.net [researchgate.net]

- 37. bio-protocol.org [bio-protocol.org]

- 38. benchchem.com [benchchem.com]

- 39. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 40. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 6-Hydroxy-4-methyl-1-benzofuran-3(2H)-one: Discovery, Natural Sources, and Biosynthesis

Abstract

This technical guide provides a comprehensive overview of 6-hydroxy-4-methyl-1-benzofuran-3(2H)-one, a significant benzofuranone derivative. The document details its initial discovery and isolation from the North American plant Helianthella uniflora, explores its known natural occurrences, and elucidates its probable biosynthetic pathway. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth methodologies for its extraction from natural sources and a plausible route for its chemical synthesis. The content is structured to deliver not just procedural steps but also the scientific rationale behind these methods, ensuring a thorough understanding of this valuable chemical entity.

Introduction

This compound, also known as 6-hydroxy-4-methyl-coumaranone, is a heterocyclic organic compound belonging to the benzofuranone class. Its structure features a bicyclic system composed of a benzene ring fused to a dihydrofuranone ring, with a hydroxyl group at the 6-position and a methyl group at the 4-position of the aromatic ring. This molecule serves as a key intermediate in the synthesis of more complex bioactive compounds and has garnered interest for its potential pharmacological applications. The strategic placement of its functional groups—a reactive ketone at the C3 position and a phenolic hydroxyl group—makes it a versatile scaffold for medicinal chemistry explorations, including the synthesis of antimicrobial agents.[1]

This guide will delve into the foundational aspects of this compound, from its first identification in a natural source to the scientific principles underpinning its formation in nature and its synthesis in the laboratory.

Discovery and Natural Occurrence

The first documented isolation of this compound was reported in 1975 by Bohlmann and Grenz.[2] Their phytochemical investigation of the plant Helianthella uniflora, a member of the Asteraceae family native to western North America, led to the identification of a series of novel acetophenone derivatives, including the title compound.[2][3][4][5] Helianthella uniflora, commonly known as the oneflower helianthella, is a perennial herb found in the western United States and Canada.[3][4][5]

The work by Bohlmann and Grenz involved the extraction of the plant's aerial parts and subsequent chromatographic separation to isolate various natural products. The structure of this compound was elucidated through spectroscopic methods, which were pivotal in characterizing the novel benzofuranone scaffold.[2]

While Helianthella uniflora remains the primary documented natural source of this specific compound, the broader class of benzofuranones is widely distributed in the plant kingdom, particularly within the Asteraceae family.[2] These compounds often play a role in plant defense mechanisms and have been isolated from various genera.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₈O₃ | |

| Molecular Weight | 164.16 g/mol | |

| CAS Number | 21861-32-5 | [6] |

| Appearance | Solid | [6] |

| IUPAC Name | This compound | |

| InChI Key | GFJNHSHJFMHFBS-UHFFFAOYSA-N | [6] |

Methodologies: Isolation and Synthesis

Isolation from Natural Sources: Helianthella uniflora

The isolation of this compound from its natural source, as pioneered by Bohlmann and Grenz, relies on classic phytochemistry techniques. The general workflow involves solvent extraction of the dried and powdered plant material, followed by chromatographic purification.

Experimental Protocol: General Isolation Procedure

-

Extraction: The dried and ground aerial parts of Helianthella uniflora are exhaustively extracted with a solvent of medium polarity, such as a mixture of diethyl ether and petroleum ether, followed by a more polar solvent like methanol. This sequential extraction helps to separate compounds based on their polarity.

-

Solvent Partitioning: The crude extracts are concentrated under reduced pressure and may be subjected to liquid-liquid partitioning to further fractionate the components. For instance, partitioning between a nonpolar solvent (e.g., hexane) and a polar solvent (e.g., aqueous methanol) can remove highly lipophilic or hydrophilic impurities.

-

Chromatographic Separation: The resulting fractions are then subjected to column chromatography over silica gel. A gradient elution system, starting with a nonpolar solvent and gradually increasing the polarity (e.g., a gradient of ethyl acetate in hexane), is employed to separate the individual compounds.

-

Purification: Fractions containing the target compound, as identified by thin-layer chromatography (TLC), are combined and may require further purification by preparative TLC or high-performance liquid chromatography (HPLC) to yield pure this compound.

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy.

References

- 1. Frontiers | Resveratrol biosynthesis, optimization, induction, bio-transformation and bio-degradation in mycoendophytes [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Steps towards the synthetic biology of polyketide biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]

- 6. This compound | 21861-32-5 | Benchchem [benchchem.com]

Spectroscopic Elucidation of 6-hydroxy-4-methyl-1-benzofuran-3(2H)-one: A Technical Guide for Researchers

Introduction

6-hydroxy-4-methyl-1-benzofuran-3(2H)-one, a key heterocyclic scaffold, serves as a pivotal intermediate in the synthesis of a diverse array of biologically active molecules.[1] Its structure, featuring a benzofuranone core with hydroxyl and methyl substitutions, presents a unique spectroscopic fingerprint. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data expected for this compound, offering a predictive framework for its characterization. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and data from analogous structures, providing a robust resource for researchers in synthetic and medicinal chemistry.

Molecular Structure and Key Features

The structural attributes of this compound (Figure 1) are fundamental to understanding its spectroscopic behavior. The molecule possesses a bicyclic system comprising a benzene ring fused to a dihydrofuranone ring. Key functional groups include a phenolic hydroxyl group, an aromatic methyl group, a carbonyl group, and a methylene group within the furanone ring. These features will give rise to characteristic signals in the various spectroscopic techniques discussed.

Figure 1: Chemical Structure of this compound

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical information for structural confirmation.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for compounds with exchangeable protons like hydroxyl groups.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

-

Lock and shim the instrument to ensure a homogeneous magnetic field.

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Obtain a one-dimensional ¹³C NMR spectrum, typically with proton decoupling.

-

For unambiguous assignments, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended.

-

Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.0 | Singlet | 1H | Ar-OH | The phenolic proton is typically deshielded and appears as a broad singlet. Its chemical shift can be concentration-dependent. |

| ~7.0-7.2 | Singlet | 1H | H-5 | Aromatic proton ortho to the hydroxyl group and meta to the methyl group. |

| ~6.8-7.0 | Singlet | 1H | H-7 | Aromatic proton para to the methyl group and meta to the hydroxyl group. |

| ~4.6 | Singlet | 2H | H-2 | The methylene protons adjacent to the ether oxygen and the carbonyl group are expected to be in the range of 4.5-5.0 ppm. |

| ~2.2 | Singlet | 3H | Ar-CH₃ | The aromatic methyl protons typically resonate in the range of 2.0-2.5 ppm. |

Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~195-200 | C=O (C-3) | The carbonyl carbon of the furanone ring is significantly deshielded. |

| ~160-165 | C-6 | The aromatic carbon bearing the hydroxyl group is deshielded due to the oxygen's electron-withdrawing inductive effect and electron-donating resonance effect. |

| ~150-155 | C-7a | The aromatic carbon at the ring junction adjacent to the ether oxygen. |

| ~130-135 | C-4 | The aromatic carbon bearing the methyl group. |

| ~120-125 | C-3a | The aromatic carbon at the ring junction adjacent to the carbonyl group. |

| ~115-120 | C-5 | Aromatic CH carbon. |

| ~110-115 | C-7 | Aromatic CH carbon. |

| ~70-75 | C-2 | The methylene carbon adjacent to the ether oxygen. |

| ~15-20 | Ar-CH₃ | The carbon of the aromatic methyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the O-H, C=O, C-O, and aromatic C-H and C=C bonds.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. Ensure good contact by applying pressure. This is often the most convenient method.

-

KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal or the KBr pellet.

-

Record the sample spectrum.

-

The instrument's software will generate the final transmittance or absorbance spectrum.

-

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3400-3200 | Broad, Strong | O-H stretch | The broadness is due to hydrogen bonding of the phenolic hydroxyl group. |

| ~1680 | Strong | C=O stretch | The carbonyl group of the five-membered ring is expected in this region. |

| 1600-1450 | Medium-Strong | C=C aromatic stretch | Multiple bands are expected in this region corresponding to the vibrations of the benzene ring. |

| 1300-1200 | Strong | C-O stretch (aryl ether) | Characteristic stretching vibration of the aryl ether linkage in the benzofuranone system. |

| ~1100 | Medium | C-O stretch (hydroxyl) | Stretching vibration of the C-O bond of the phenolic group. |

| 3100-3000 | Medium-Weak | Aromatic C-H stretch | Stretching vibrations of the C-H bonds on the benzene ring. |

| 2950-2850 | Medium-Weak | Aliphatic C-H stretch | Stretching vibrations of the C-H bonds of the methyl and methylene groups. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity and structural features.

Experimental Protocol: MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further, dilute to a final concentration of 1-10 µg/mL.

-

Data Acquisition:

-

Utilize an electrospray ionization (ESI) source for soft ionization, which will likely produce a prominent molecular ion peak.

-

Acquire data in both positive and negative ion modes to determine the optimal ionization conditions.

-

Scan a mass range that includes the expected molecular weight (e.g., m/z 50-300).

-

High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and elemental composition analysis.

-

Predicted Mass Spectrometry Data (ESI-MS)

| m/z | Ion | Rationale |

| 165.0546 | [M+H]⁺ | Protonated molecular ion. |

| 163.0400 | [M-H]⁻ | Deprotonated molecular ion. |

| 187.0365 | [M+Na]⁺ | Sodium adduct of the molecular ion. |

| 164.0473 | [M]⁺˙ | Molecular ion (in case of techniques like Electron Ionization). |

Plausible Fragmentation Pathway

The fragmentation of this compound under mass spectrometry conditions can provide valuable structural information. A plausible fragmentation pathway is illustrated in Figure 2.

Figure 2: Plausible Mass Spectrometry Fragmentation Pathway

References

An In-Depth Technical Guide to In Silico Docking Studies of 6-hydroxy-4-methyl-1-benzofuran-3(2H)-one

Executive Summary